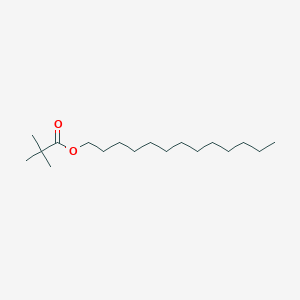
Tridecyl neopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecyl neopentanoate is a synthetic ester that is commonly used in the cosmetics industry as an emollient and skin conditioning agent. However, recent scientific research has shown that tridecyl neopentanoate may have potential applications in other areas, including drug delivery and as a lubricant in microelectromechanical systems (MEMS).
Aplicaciones Científicas De Investigación
Tridecyl neopentanoate has been studied for its potential applications in drug delivery. Studies have shown that tridecyl neopentanoate can enhance the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for use in oral drug formulations.
Mecanismo De Acción
Tridecyl neopentanoate is believed to work by increasing the solubility of drugs in the gastrointestinal tract, allowing for better absorption into the bloodstream. It may also act as a permeation enhancer, helping drugs to cross the intestinal membrane.
Efectos Bioquímicos Y Fisiológicos
Tridecyl neopentanoate has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. It is metabolized by the body into neopentanoic acid and tridecanol, which are both naturally occurring compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tridecyl neopentanoate has several advantages for use in lab experiments, including its ability to enhance drug solubility and bioavailability. However, it is important to note that tridecyl neopentanoate may not be suitable for all drug formulations, and further studies are needed to fully understand its potential limitations.
Direcciones Futuras
There are several potential future directions for research on tridecyl neopentanoate. These include further studies on its use as a drug delivery agent, as well as investigations into its potential applications as a lubricant in Tridecyl neopentanoate devices. Additionally, research could explore the use of tridecyl neopentanoate in other areas, such as agriculture and food science. Overall, tridecyl neopentanoate is a promising compound with potential applications in a variety of fields, and further research is needed to fully understand its capabilities.
Métodos De Síntesis
Tridecyl neopentanoate can be synthesized through the esterification of neopentanoic acid with tridecanol. This reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Propiedades
Número CAS |
105859-93-6 |
|---|---|
Nombre del producto |
Tridecyl neopentanoate |
Fórmula molecular |
C18H36O2 |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
tridecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-17(19)18(2,3)4/h5-16H2,1-4H3 |
Clave InChI |
DHWLRNPWPABRBG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)C(C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCOC(=O)C(C)(C)C |
Otros números CAS |
106436-39-9 |
Pictogramas |
Irritant; Environmental Hazard |
Sinónimos |
2,2-Dimethylpropionic acid, tridecyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



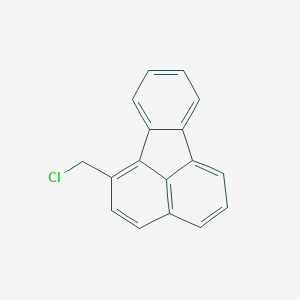
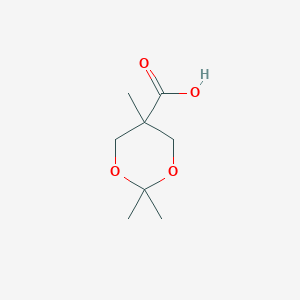
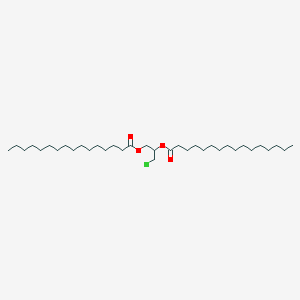
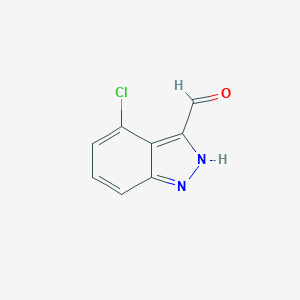
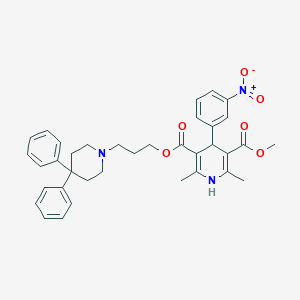
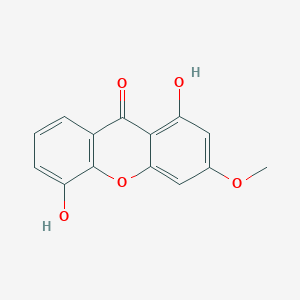
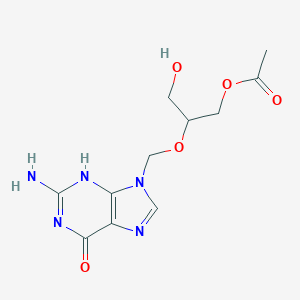
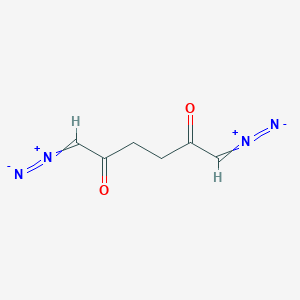
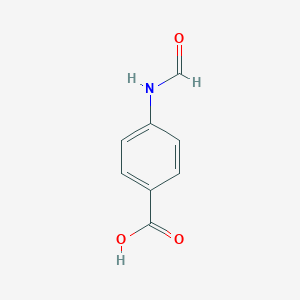
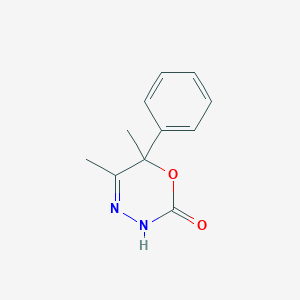
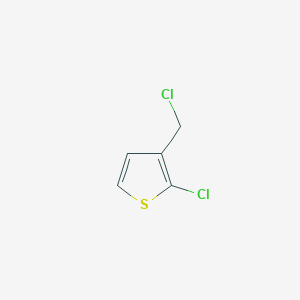
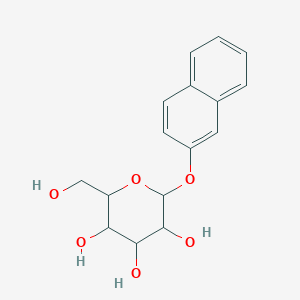
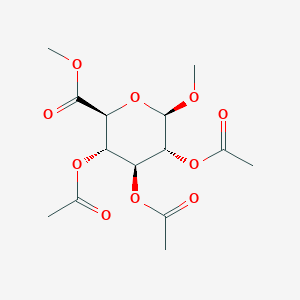
![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)